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Mechanism of Action and Pharmacokinetics

Edasalonexent (CAT-1004) is an orally administered, small molecule designed as a novel nuclear factor

kappa-light-chain-enhancer of activated B cells (NF-κB) inhibitor [1] [2]. Its structure is a covalent

conjugate of salicylic acid and docosahexaenoic acid (DHA) linked by an ethylenediamine bridge [1]. The

drug remains stable extracellularly and is actively transported into cells, where it is cleaved intracellularly by

the enzyme fatty acid amide hydrolase (FAAH) to release salicylic acid and DHA [2]. This simultaneous

intracellular delivery provides synergistic inhibition of activated NF-κB [1] [2].

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early-

phase human studies [1] [3]:

Parameter Findings from Phase 1 Studies

Absorption &
Food Effect

Rapid oral absorption. Plasma exposure (AUC) of Edasalonexent and its metabolite,

salicyluric acid, significantly increased when administered with food [1].

Metabolism &
Clearance

Intracellular hydrolysis by FAAH releases salicylic acid and DHA. Consistent with

this cleavage pathway; minimal accumulation after multiple doses [1].
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Parameter Findings from Phase 1 Studies

NF-κB Pathway
Inhibition

Significant decrease in NF-κB pathway and proteasome gene expression profiles in
peripheral mononuclear cells after 2 weeks of treatment. Inhibition was superior to

equimolar doses of extracellular salicylic acid and DHA [1].

Safety &
Tolerability

Well tolerated in adult subjects. Most common adverse events were mild diarrhea

and headache [1].

Clinical Trial Outcomes and Efficacy

The international, randomized, placebo-controlled Phase 3 trial (PolarisDMD) investigated Edasalonexent

(100 mg/kg/day) in boys aged 4 to <8 years with DMD over 52 weeks [2].

Trial Aspect PolarisDMD Phase 3 Trial Findings

Primary Endpoint
(NSAA)

The change in North Star Ambulatory Assessment (NSAA) total score from

baseline was not statistically significant for Edasalonexent vs. placebo at week 52
[2].

Secondary
Endpoints (TFTs)

Differences in timed function tests (10-meter run/walk, 4-stair climb) were not
statistically significant [2].

Age Subgroup
Analysis

A pre-specified analysis showed that younger patients (≤6.0 years) demonstrated
a more robust and statistically significant treatment effect on functional decline in

some assessments [2].

Safety Profile Treatment was generally well-tolerated with a manageable safety profile. The

majority of adverse events were mild, with gastrointestinal events (primarily
diarrhea) being the most common [2].

Visualizing the Pathway and Workflow

The following diagrams, created with Graphviz, illustrate Edasalonexent's mechanism of action and the

flow of key experiments that established its pharmacokinetic and pharmacodynamic profile.
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Edasalonexent is cleaved intracellularly by FAAH to release active components that synergistically inhibit

NF-κB [1] [2].
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Phase 1 studies established Edasalonexent's pharmacokinetics (PK) and pharmacodynamics (PD) in adults

[1].

Key Insights for Researchers

From a drug development perspective, Edasalonexent represents a rational approach to targeting a key

driver of DMD pathology. The intracellular prodrug strategy aims to achieve high local concentrations of

active moieties while potentially mitigating systemic toxicity [1]. The age-dependent effect observed in the

Phase 3 trial suggests that initiating treatment before the age of 6 may be critical for maximizing

therapeutic benefit, highlighting the importance of early intervention in disease-modifying strategies for

DMD [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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